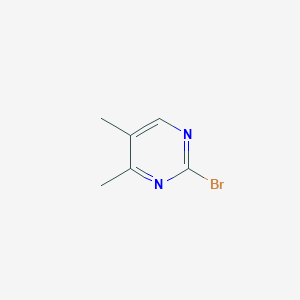

2-Bromo-4,5-dimethylpyrimidine

CAS No.:

Cat. No.: VC15817809

Molecular Formula: C6H7BrN2

Molecular Weight: 187.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7BrN2 |

|---|---|

| Molecular Weight | 187.04 g/mol |

| IUPAC Name | 2-bromo-4,5-dimethylpyrimidine |

| Standard InChI | InChI=1S/C6H7BrN2/c1-4-3-8-6(7)9-5(4)2/h3H,1-2H3 |

| Standard InChI Key | JKYRQFSEYHIXIZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN=C(N=C1C)Br |

Introduction

2-Bromo-4,5-dimethylpyrimidine is a heterocyclic compound belonging to the pyrimidine class, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound features a bromine substituent at the second position and two methyl groups at the fourth and fifth positions, which significantly influence its chemical reactivity and biological activity.

Synthesis of 2-Bromo-4,5-dimethylpyrimidine

The synthesis of 2-Bromo-4,5-dimethylpyrimidine typically involves the bromination of 4,5-dimethylpyrimidine using bromine or other brominating agents. This process can be optimized using continuous flow processes in industrial settings to enhance efficiency and yield.

Synthesis Steps

-

Starting Material: 4,5-Dimethylpyrimidine.

-

Bromination: Use of bromine or brominating agents to introduce a bromine atom at the second position.

-

Reaction Conditions: Controlled temperature and solvent conditions are crucial for optimal yield and purity.

Applications and Biological Activity

2-Bromo-4,5-dimethylpyrimidine serves as an important intermediate in organic synthesis and medicinal chemistry, particularly in the development of pharmaceuticals. Its bromine substituent enhances lipophilicity, which can increase binding affinity to biological targets such as enzymes or receptors. The methyl groups may influence steric effects during these interactions.

Potential Biological Activities

-

Enzyme Modulation: Potential to modulate enzyme pathways.

-

Receptor Interactions: May interact with receptors, influencing biological responses.

Comparison with Similar Compounds

| Compound | Molecular Weight | Solubility | Applications |

|---|---|---|---|

| 2-Bromo-4,5-dimethylpyrimidine | 187.04 g/mol | Organic solvents | Pharmaceutical synthesis |

| 5-Bromo-4-chloro-2,6-dimethylpyrimidine | 221.48 g/mol | Organic solvents | Potential antimicrobial agents |

| 2-Bromo-4,5-dichloropyrimidine | 227.87 g/mol | N/A | Industrial applications |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume